1,2,3,7,8-Pentabromodibenzofuran
Overview
Description
1,2,3,7,8-Pentabromodibenzofuran is a member of the polybrominated dibenzofurans family, which are organic compounds containing two or more bromine atoms attached to a dibenzofuran moiety. These compounds are known for their environmental persistence and potential toxicity. This compound is particularly notable for its structural similarity to dioxins, which are well-known environmental pollutants .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,7,8-Pentabromodibenzofuran can be synthesized through the bromination of dibenzofuran. The reaction typically involves the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired positions on the dibenzofuran ring. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a level that promotes the desired substitution without causing degradation of the compound .
Industrial Production Methods
Industrial production of this compound is not common due to its limited applications and potential environmental hazards. it can be produced as a by-product during the manufacture of other brominated compounds or through the combustion of bromine-containing materials .
Chemical Reactions Analysis
Types of Reactions
1,2,3,7,8-Pentabromodibenzofuran undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various brominated dibenzofuran derivatives.
Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated dibenzofurans.
Substitution: Halogen exchange reactions can replace bromine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange can be facilitated by reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield higher brominated dibenzofurans, while reduction can produce lower brominated derivatives .
Scientific Research Applications
1,2,3,7,8-Pentabromodibenzofuran has several applications in scientific research:
Environmental Studies: It is used as a model compound to study the environmental behavior and toxicity of brominated dibenzofurans.
Toxicology: Research on its toxicological effects helps in understanding the health risks associated with exposure to brominated compounds.
Analytical Chemistry: It serves as a standard for the development and validation of analytical methods for detecting brominated dibenzofurans in environmental samples.
Mechanism of Action
The mechanism of action of 1,2,3,7,8-Pentabromodibenzofuran involves its interaction with the aryl hydrocarbon receptor, a ligand-activated transcriptional activator. Upon binding to this receptor, the compound can activate the transcription of genes involved in various biological processes, including xenobiotic metabolism and immune response. This interaction is similar to that of dioxins, which are known to cause toxic effects through the same pathway .
Comparison with Similar Compounds
1,2,3,7,8-Pentabromodibenzofuran is similar to other polybrominated dibenzofurans, such as:
- 2,3,7,8-Tetrabromodibenzofuran
- 2,3,4,7,8-Pentabromodibenzofuran
- 1,2,3,4,7,8-Hexabromodibenzofuran
Compared to these compounds, this compound is unique in its specific bromination pattern, which influences its chemical reactivity and biological activity. Its higher bromine content also makes it more persistent in the environment and potentially more toxic .
Properties
IUPAC Name |
1,2,3,7,8-pentabromodibenzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Br5O/c13-5-1-4-8(2-6(5)14)18-9-3-7(15)11(16)12(17)10(4)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKPILUKNSMQTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)OC3=CC(=C(C(=C23)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Br5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869478 | |
Record name | 1,2,3,7,8-Pentabromodibenzo[b,d]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60869478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107555-93-1 | |
Record name | 1,2,3,7,8-Pentabromodibenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107555-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,7,8-Pentabromodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107555931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,7,8-Pentabromodibenzo[b,d]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60869478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,7,8-PENTABROMODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25VK3J89H6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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